![molecular formula C18H12Cl2N2O2S B3037930 3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline CAS No. 672950-49-1](/img/structure/B3037930.png)
3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline
Descripción general
Descripción
3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline , often referred to as Compound X , is a synthetic organic compound with a complex structure. It belongs to the quinoline family and exhibits intriguing pharmaceutical and biological activities. Quinoline derivatives have been extensively studied due to their roles in natural and synthetic chemistry, as well as their pharmacological significance .
Synthesis Analysis
The synthetic methodology for Compound X involves several steps. One notable approach is the reaction of the N-methyl derivative of Compound X with trimethyl orthoformate and urea, leading to the formation of 1-methyl-3-ureidomethylene-1,2,3,4-tetrahydroquinoline-2,4-dione. Subsequent condensation with acetonitrile derivatives in the presence of KOH yields the corresponding pyrano[3,2-c]quinoline-2,5-(6H)-dione derivatives .
Molecular Structure Analysis
Compound X features a quinoline core with additional functional groups. The tautomeric forms between the carbonyl groups, CH₂-3, and NH of the quinoline moiety contribute to its structural diversity. X-ray structure analyses reveal that the most common form is depicted in Figure 1 . The parent heterocycle, quinone, has significant biological and pharmaceutical importance, as exemplified by quinine and its derivatives .
Chemical Reactions Analysis
Compound X can participate in various chemical reactions, including condensations, cyclizations, and heteroannelation. Its reactivity allows for the synthesis of related four-membered to seven-membered heterocycles. These fused ring systems often exhibit unique biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Quinoline derivatives, including those similar in structure to 3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline, have been extensively studied for their reactivity and potential in synthesizing various complex organic compounds. For instance, the reactivity of 3-acetyl-4-(methylsulfanyl)quinolin-2(1H)-one towards various diazanucleophiles has been explored, leading to the synthesis of diverse quinoline derivatives (Abass et al., 2015).
Structural and Spectral Properties
- The structural and spectral properties of quinoline derivatives are subjects of ongoing research. Studies on compounds like 4-ethyl-2-propyl-3-substitutedpyrrolo[3,4-b]quinoline-1,9-dione derivatives, which are structurally related to the compound , provide insights into their electronic structure and reactivity (Es et al., 2006).
Potential Biological Activity
- Many quinoline derivatives are noted for their wide range of biological activities, which makes them useful substrates in organic synthesis and molecular design of pharmacologically active substances. Research on the synthesis and bromination of 2-methallylthio-3-hydroxyiminomethylquinoline, for example, highlights the potential of these compounds in the search for biologically active substances (Sabo et al., 2021).
Advanced Materials and Nanotechnology
- Quinoline derivatives find applications in the fields of advanced materials and nanotechnology. Investigations into the optical properties of quinoline Schiff bases, which are similar in structure to the compound , reveal their potential in optoelectronics and laser fields. This is due to their unique optical properties and high order of non-linearity (Almansour et al., 2021).
Coordination Chemistry
- Quinoline-based compounds are also significant in coordination chemistry. For example, novel discrete silver(I) coordination architectures with quinoline-based monothioethers have been studied, adjusting intramolecular Ag⋯Ag distances and complex structures through ligand modifications and variations of counter anions (Song et al., 2003).
Corrosion Inhibition
- Some quinoline derivatives are explored as corrosion inhibitors, such as various thione compounds, which have shown significant inhibition effects on mild steel in acid solutions. This showcases the practical applications of these compounds in industrial settings (Prabhu et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
[(E)-(2-methylsulfanylquinolin-3-yl)methylideneamino] 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2S/c1-25-17-13(8-11-4-2-3-5-16(11)22-17)10-21-24-18(23)12-6-7-14(19)15(20)9-12/h2-10H,1H3/b21-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSERMDBDNSRTLB-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=NOC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=N/OC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(3,4-Dichlorobenzoyl)oxy]imino}methyl)-2-(methylsulfanyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B3037848.png)
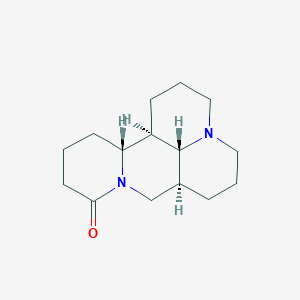
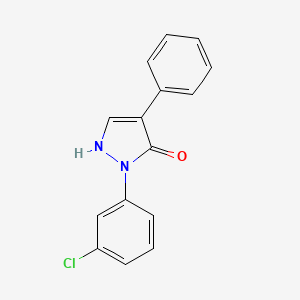
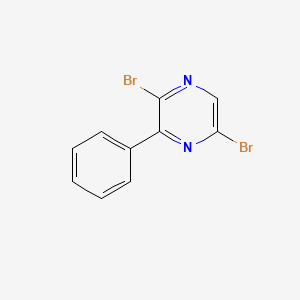

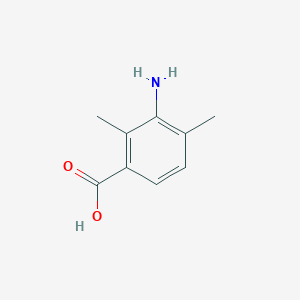
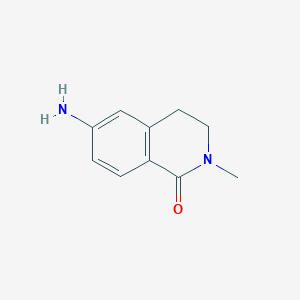
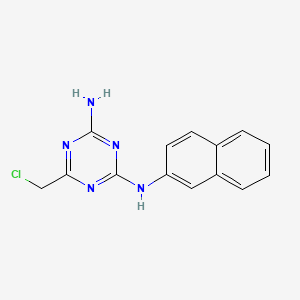
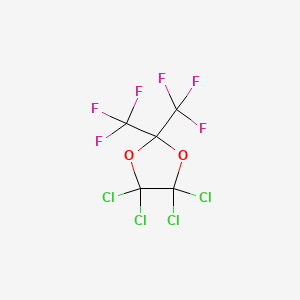
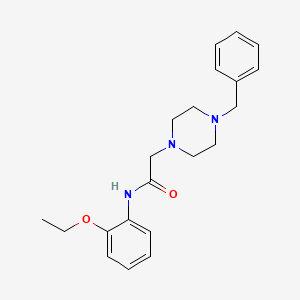
![1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B3037865.png)
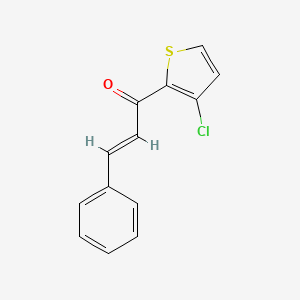

![(2E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3037868.png)